![molecular formula C17H19N3O4 B2608690 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1210908-69-2](/img/structure/B2608690.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide” is a complex organic compound. It contains a benzodioxole group, which is a type of aromatic ether, and a pyrimidinone group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of similar benzodioxole-type compounds has been reported in the literature. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzodioxole group attached to a pyrimidinone group via an acetamide linker. The benzodioxole group is a type of aromatic ether, while the pyrimidinone group is a type of heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution .科学的研究の応用
Medicinal Chemistry and Drug Development
Anticancer Agents: The benzo[d][1,3]dioxole scaffold has attracted attention due to its potential as a pharmacophore for anticancer agents. Researchers explore derivatives of this compound for their cytotoxic effects against cancer cells. By modifying the substituents on the aromatic ring or the acetamide moiety, scientists aim to enhance selectivity and potency. Early studies suggest that certain derivatives exhibit promising antiproliferative activity against various cancer cell lines .
Anti-inflammatory Compounds: The presence of the benzo[d][1,3]dioxole ring system in this compound may contribute to anti-inflammatory properties. Researchers investigate its potential as an inhibitor of pro-inflammatory enzymes (such as cyclooxygenase and lipoxygenase) or as a modulator of inflammatory pathways. These efforts aim to develop novel anti-inflammatory drugs with improved efficacy and reduced side effects.
Organic Synthesis and Chemical Reactions
Building Block for Organic Synthesis: The benzo[d][1,3]dioxole motif serves as a versatile building block in organic synthesis. Chemists utilize it to construct more complex molecules through functional group transformations. For instance, the compound can undergo arylation reactions, aza-Michael additions, and Bischler–Napieralski cyclizations to yield diverse products. Researchers explore these synthetic routes to access structurally diverse compounds for drug discovery and material science .
Silane Derivatives: The compound’s triethoxysilane derivative, (benzo[d][1,3]dioxol-5-ylmethyl)triethoxysilane , finds applications in materials science. It acts as a coupling agent, promoting adhesion between organic polymers and inorganic surfaces. Researchers use it to modify surfaces, enhance coating durability, and improve material compatibility .
Materials Science and Surface Modification
Silica-Based Materials: The triethoxysilane derivative can be hydrolyzed to form silanol groups, which then condense to create silica-based materials. These materials find use in coatings, adhesives, and sealants. The benzo[d][1,3]dioxole functionality imparts specific properties to the resulting materials, such as improved water repellency, UV resistance, and mechanical strength .
Natural Product Total Synthesis
Aporphine Alkaloids: The compound’s benzo[d][1,3]dioxole structure plays a crucial role in the total synthesis of aporphine alkaloids. Researchers have achieved the first total synthesis of several aporphines, including (S)-(+)-ovigerine and (S)-(+)-N-formylovigerine, using this scaffold. These alkaloids exhibit diverse biological activities, making their efficient synthesis valuable for drug development and chemical biology .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11(2)13-6-17(22)20(9-19-13)8-16(21)18-7-12-3-4-14-15(5-12)24-10-23-14/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQBPECMBCMRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

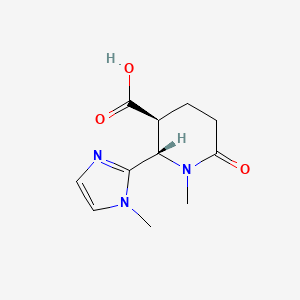
![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)
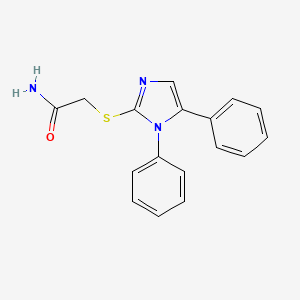

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608616.png)
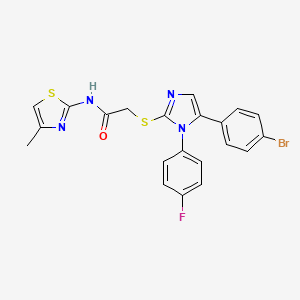
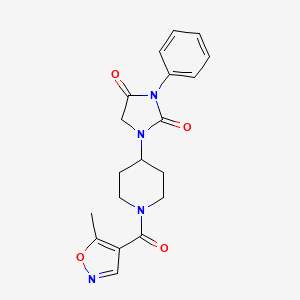

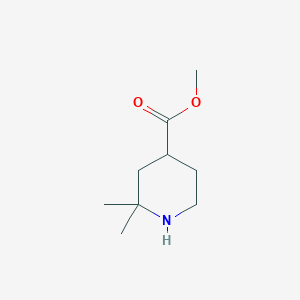

![3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2608624.png)
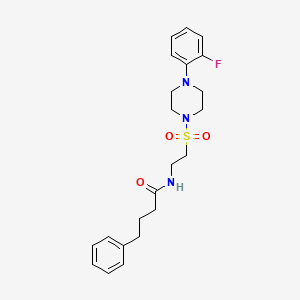
![[4-(Pyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2608629.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2608630.png)